3-Acetyl-2-methyl-4H-chromen-4-one
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Overview
Description
3-Acetyl-2-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The chromen-4-one scaffold is a significant structural entity in various medicinal compounds due to its versatile biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-4-one structure . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Acetyl-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Acetyl-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
- 3-Acetyl-4-hydroxy-2H-chromen-2-one
- 3-Methyl-2-(methylthio)-4H-chromen-4-one
- 6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-one
Uniqueness: 3-Acetyl-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and methyl groups contribute to its reactivity and potential biological activities, distinguishing it from other chromen-4-one derivatives .
Properties
CAS No. |
10037-20-4 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-acetyl-2-methylchromen-4-one |
InChI |
InChI=1S/C12H10O3/c1-7(13)11-8(2)15-10-6-4-3-5-9(10)12(11)14/h3-6H,1-2H3 |
InChI Key |
LZJFGCZRSNJCJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)C(=O)C |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)C(=O)C |
Origin of Product |
United States |
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